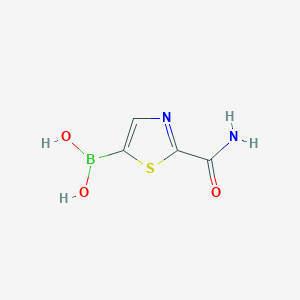
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is a compound that features a boronic acid group attached to a thiazole ring. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The combination of these two functional groups in this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This can be achieved using reagents such as dithioacids, carbon disulfide, or isothiocyanates . Once the thiazole ring is formed, the boronic acid group can be introduced through a reaction with a boronic ester or boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of protective groups and phase-switching protocols can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring or the boronic acid group.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-Carbamoyl-1,3-thiazol-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The thiazole ring can interact with various biological targets, contributing to the compound’s antimicrobial and anticancer activities
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and as a sensor for glucose detection.
Thiazole-4-boronic acid: Another thiazole-based boronic acid with similar reactivity but different substitution patterns on the thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group, known for its antimicrobial properties.
Uniqueness
(2-Carbamoyl-1,3-thiazol-5-yl)boronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group on the thiazole ringThe carbamoyl group can participate in hydrogen bonding and other interactions, while the boronic acid group provides versatility in chemical reactions and biological interactions .
Propriétés
Formule moléculaire |
C4H5BN2O3S |
|---|---|
Poids moléculaire |
171.98 g/mol |
Nom IUPAC |
(2-carbamoyl-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1,9-10H,(H2,6,8) |
Clé InChI |
NPIFDVYZTAMSCF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(S1)C(=O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


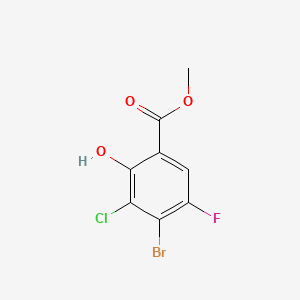
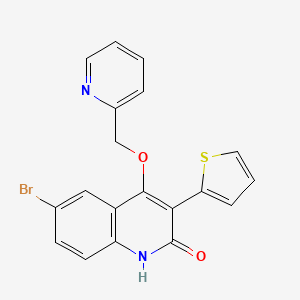
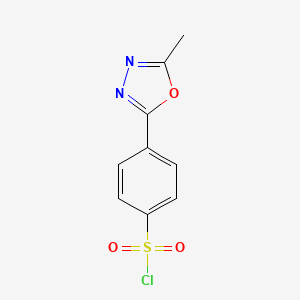
![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
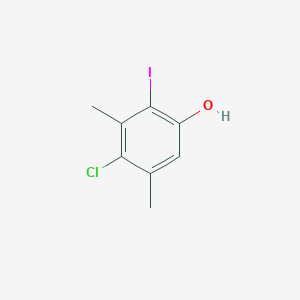
![N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13893474.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)
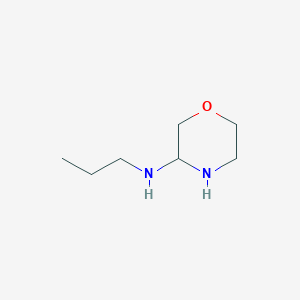
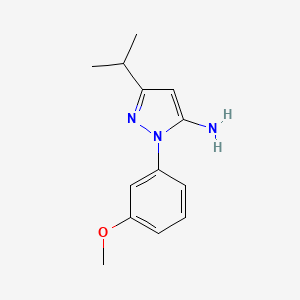
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)

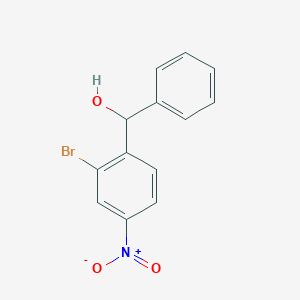
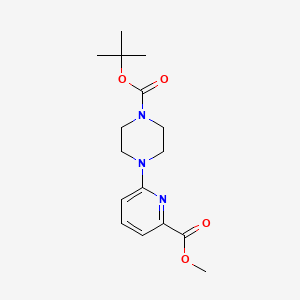
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
